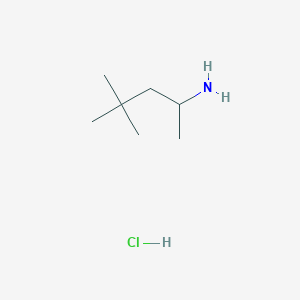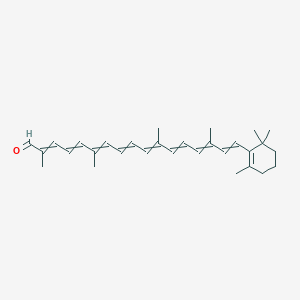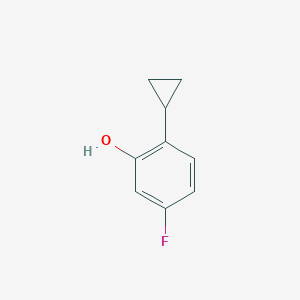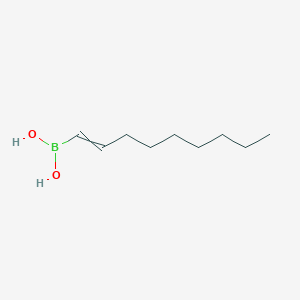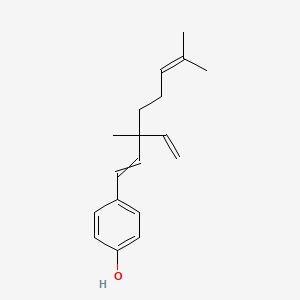
4-(3-Ethenyl-3,7-dimethylocta-1,6-dien-1-YL)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Bakuchiol can be synthesized through various chemical routes. One common method involves the extraction of bakuchiol from Psoralea corylifolia seeds using solvents such as petroleum ether . The extract is then purified through column chromatography using silica gel and eluted with a mixture of petroleum ether and ethyl acetate . Another method involves the use of alcohol for extraction, followed by concentration, filtration, and further purification using macroporous adsorbent resin and ethanol elution .
Industrial Production Methods: Industrial production of bakuchiol typically involves large-scale extraction from Psoralea corylifolia seeds. The seeds are crushed and subjected to cold-dipping extraction using petroleum ether . The extract is then purified through column chromatography and further refined to obtain a high-purity bakuchiol product .
Chemical Reactions Analysis
Types of Reactions: Bakuchiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It has been reported to possess antioxidant properties due to its ability to scavenge free radicals and inhibit lipid peroxidation . Bakuchiol also exhibits anti-inflammatory and antibacterial activities, which are attributed to its ability to inhibit inflammatory reactions and reduce skin damage caused by external factors .
Common Reagents and Conditions: Common reagents used in the chemical reactions of bakuchiol include oxidizing agents, reducing agents, and solvents such as petroleum ether and ethyl acetate . The reactions are typically carried out under controlled conditions to ensure the stability and purity of the final product .
Major Products Formed: The major products formed from the chemical reactions of bakuchiol include various derivatives with enhanced biological activities. For example, bakuchiol derivatives have been synthesized to improve its antioxidant and anti-inflammatory properties .
Scientific Research Applications
Bakuchiol has a wide range of scientific research applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a starting material for the synthesis of various bioactive compounds . In biology, bakuchiol has been studied for its potential to inhibit the growth of cancer cells and protect against bone loss . In medicine, bakuchiol is used in skincare products for its anti-aging, anti-inflammatory, and antioxidant properties . In industry, bakuchiol is used in the formulation of cosmetics and personal care products due to its ability to improve skin health and reduce signs of aging .
Mechanism of Action
Bakuchiol exerts its effects through various molecular targets and pathways. It has been shown to regulate gene expression in a manner similar to retinol, leading to improved skin health and reduced signs of aging . Bakuchiol also acts as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation . Additionally, it has anti-inflammatory properties that help reduce skin damage caused by external factors .
Comparison with Similar Compounds
Bakuchiol is often compared to retinol due to its similar effects on the skin. unlike retinol, bakuchiol does not cause skin irritation or sensitivity to sunlight . This makes it a suitable alternative for individuals with sensitive skin or those who cannot tolerate retinol . Other similar compounds include resveratrol, which also possesses antioxidant and anti-inflammatory properties . bakuchiol is unique in its ability to regulate gene expression and improve skin health without causing adverse effects .
List of Similar Compounds:- Retinol
- Resveratrol
- Vitamin C
- Niacinamide
Bakuchiol stands out among these compounds due to its gentle yet effective action on the skin, making it a valuable ingredient in skincare formulations .
Properties
IUPAC Name |
4-(3-ethenyl-3,7-dimethylocta-1,6-dienyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O/c1-5-18(4,13-6-7-15(2)3)14-12-16-8-10-17(19)11-9-16/h5,7-12,14,19H,1,6,13H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYJSSARVMHQJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C=C)C=CC1=CC=C(C=C1)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
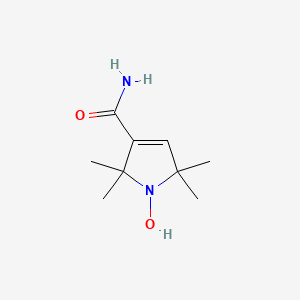
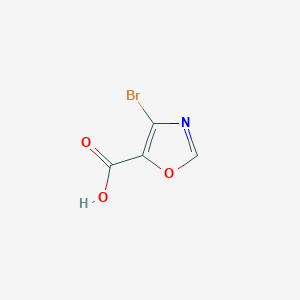
![2-[Hydroxy-(2-hydroxy-3-octadecoxypropoxy)phosphoryl]oxyethyl-trimethylazanium](/img/structure/B12507780.png)
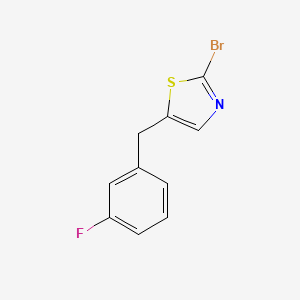
![Tert-butyl 3-[(6-aminopyrazin-2-yl)oxy]pyrrolidine-1-carboxylate](/img/structure/B12507792.png)
![{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl 3-fluoro-4-methylbenzoate](/img/structure/B12507798.png)
![N-(2-chloropyridin-3-yl)-2-[(3,6-dimethyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12507802.png)
![2-Morpholinobenzo[d]thiazole-4-carboxylic acid](/img/structure/B12507808.png)
![6-Fluoroimidazo[1,2-a]pyrimidine](/img/structure/B12507810.png)
![2-(Trimethylsilyl)ethyl 1H-benzo[d][1,2,3]triazole-1-carboxylate](/img/structure/B12507820.png)
